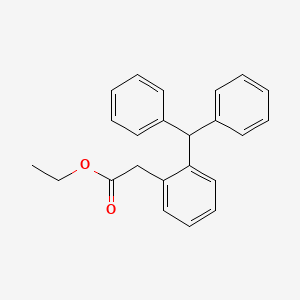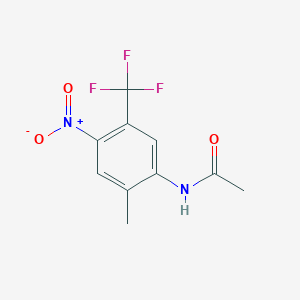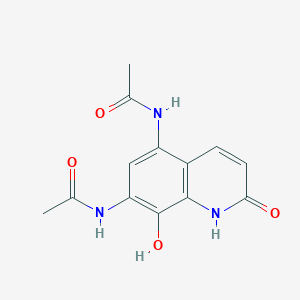
N-(7-acetamido-8-hydroxy-2-oxo-1H-quinolin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-acetamido-8-hydroxy-2-oxo-1H-quinolin-5-yl)acetamide is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-acetamido-8-hydroxy-2-oxo-1H-quinolin-5-yl)acetamide typically involves the reaction of substituted anthranilic acids with acetic anhydride under controlled conditions. The process may also involve the use of catalysts to enhance the reaction efficiency. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) to prevent any side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to achieve high yields and minimize by-products. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(7-acetamido-8-hydroxy-2-oxo-1H-quinolin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
N-(7-acetamido-8-hydroxy-2-oxo-1H-quinolin-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other quinoline derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(7-acetamido-8-hydroxy-2-oxo-1H-quinolin-5-yl)acetamide involves its interaction with specific molecular targets in cells. The compound can inhibit certain enzymes and interfere with cellular pathways, leading to its biological effects. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, thereby exhibiting antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxy-2-oxo-1H-quinolin-3-yl)heptanamide
- N-(2-hydroxy-5-nitrophenyl)acetamide
- N-(4-ethoxyphenyl)acetamide (Phenacetin)
Uniqueness
N-(7-acetamido-8-hydroxy-2-oxo-1H-quinolin-5-yl)acetamide is unique due to its specific structural features, such as the presence of both acetamido and hydroxy groups on the quinoline ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
15450-75-6 |
|---|---|
Molecular Formula |
C13H13N3O4 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
N-(7-acetamido-8-hydroxy-2-oxo-1H-quinolin-5-yl)acetamide |
InChI |
InChI=1S/C13H13N3O4/c1-6(17)14-9-5-10(15-7(2)18)13(20)12-8(9)3-4-11(19)16-12/h3-5,20H,1-2H3,(H,14,17)(H,15,18)(H,16,19) |
InChI Key |
VHCGAYGRHOBFAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C2=C1C=CC(=O)N2)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


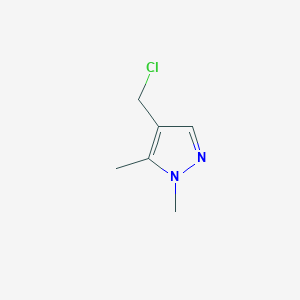
![2-Benzyl-2-azaspiro[4.5]decane-3,8-dione](/img/structure/B13989772.png)
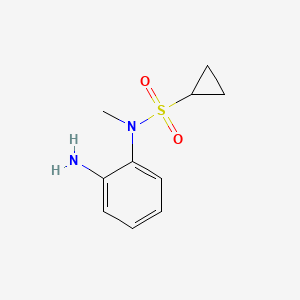
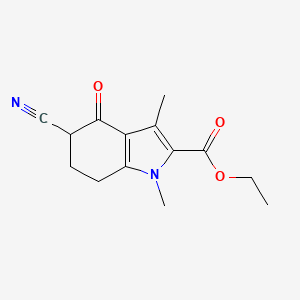
![1-cyclohexyl-4-methyl-6-oxo-7H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13989789.png)
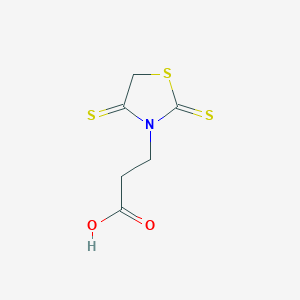
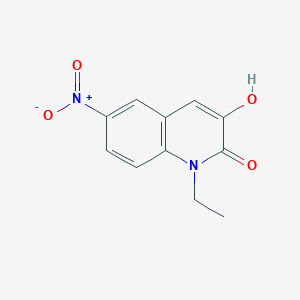
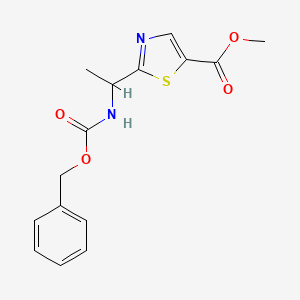
![9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol](/img/structure/B13989826.png)

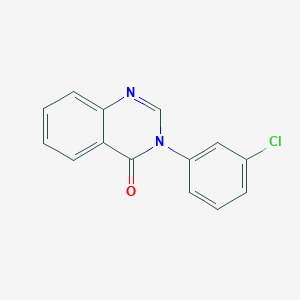
![Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate](/img/structure/B13989833.png)
